

# Introduction: The Molecular Signature of N,N-Dimethylisopropylamine

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## Compound of Interest

Compound Name: *N,N-Dimethylisopropylamine*

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**N,N-Dimethylisopropylamine** (DMIPA), with the chemical formula  $C_5H_{13}N$ , is a tertiary amine utilized in various chemical syntheses, including as a catalyst and as an intermediate in the production of other compounds.[1][2] Its chemical structure, featuring an isopropyl group and two methyl groups attached to a central nitrogen atom, gives rise to a distinct spectroscopic signature. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation.

This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N,N-Dimethylisopropylamine**. We will delve into the causality behind the observed spectral features, provide field-proven experimental protocols, and present the data in a clear, accessible format. The core of this guide is built on the principles of scientific integrity, ensuring that each analytical step is part of a self-validating system for the unambiguous identification of this compound.

## Safety First: Handling a Hazardous Reagent

Before any analytical procedure, it is critical to recognize the hazards associated with **N,N-Dimethylisopropylamine**. This compound is a highly flammable liquid and vapor.[3][4] It is harmful if swallowed and toxic if inhaled.[1][4] Critically, it causes severe skin burns and eye damage.[1][3]

Mandatory Handling Protocol:

- Ventilation: Always handle **N,N-Dimethylisopropylamine** inside a certified chemical fume hood to avoid inhalation of vapors.[4]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Nitrile rubber is a suitable option), splash-proof goggles, a face shield, and a flame-retardant lab coat.[4]
- Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use grounding/bonding for containers and receiving equipment to prevent static discharge.[4][5]
- Spill Response: In case of a spill, absorb with an inert material (e.g., sand, diatomite) and dispose of it as hazardous waste. Do not allow the chemical to enter drains.[3]
- First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[3][4] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air and call a poison center or doctor immediately.[4]

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the number of distinct proton environments, their integration, and their connectivity through spin-spin coupling. The structure of **N,N-Dimethylisopropylamine** —  $(\text{CH}_3)_2\text{CH-N}(\text{CH}_3)_2$  — predicts three unique proton signals.

### Experimental Protocol: <sup>1</sup>H NMR

- Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of **N,N-Dimethylisopropylamine** in ~0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters (Typical for a 400 MHz Spectrometer):
  - Pulse Program: Standard single pulse (zg30).
  - Acquisition Time: ~3-4 seconds.

- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 8-16 scans for a sufficiently concentrated sample.
- Spectral Width: 0-12 ppm.

## Spectral Interpretation and Discussion

The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield) compared to simple alkanes.[2][6]

- N-Methyl Protons ( $-\text{N}(\text{CH}_3)_2$ ): The six protons on the two methyl groups attached directly to the nitrogen are chemically equivalent. They appear as a sharp singlet because there are no adjacent protons to couple with. This signal is highly characteristic of N-methyl groups in amines and typically appears in the 2.2-2.6  $\delta$  range.[6]
- Isopropyl Methine Proton ( $-\text{CH}(\text{CH}_3)_2$ ): The single proton on the tertiary carbon of the isopropyl group is adjacent to six equivalent protons on the two isopropyl methyl groups. According to the  $n+1$  rule, this signal will be split into a septet ( $6+1=7$ ). Its proximity to the nitrogen atom causes it to be significantly deshielded.
- Isopropyl Methyl Protons ( $-\text{CH}(\text{CH}_3)_2$ ): The six protons of the two methyl groups on the isopropyl moiety are equivalent. They are adjacent to the single methine proton, which splits their signal into a doublet ( $1+1=2$ ). These are the most upfield protons in the molecule.

## Data Summary: $^1\text{H}$ NMR

Signal Assignment	Chemical Shift ( $\delta$ , ppm) (Typical)	Multiplicity	Integration	Coupling Constant (J, Hz) (Typical)
$-\text{CH}(\text{CH}_3)_2$	$\sim 1.0$	Doublet	6H	$\sim 6.6$
$-\text{N}(\text{CH}_3)_2$	$\sim 2.2$	Singlet	6H	N/A
$-\text{CH}(\text{CH}_3)_2$	$\sim 2.8$	Septet	1H	$\sim 6.6$

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the different carbon environments within the molecule. For **N,N-Dimethylisopropylamine**, three distinct carbon signals are expected.

### Experimental Protocol: $^{13}\text{C}$ NMR

- Sample Preparation: The same sample prepared for  $^1\text{H}$  NMR can be used.
- Instrument Parameters (Typical for a 100 MHz Spectrometer):
  - Pulse Program: Standard proton-decoupled pulse program (zgpg30).
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans: 512-1024 scans are typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - Spectral Width: 0-200 ppm.

### Spectral Interpretation and Discussion

Similar to proton NMR, carbons closer to the electronegative nitrogen atom are deshielded and appear further downfield.<sup>[2][7]</sup>

- Isopropyl Methyl Carbons ( $-\text{CH}(\text{CH}_3)_2$ ): The two equivalent methyl carbons of the isopropyl group are the most shielded carbons and will appear furthest upfield.
- N-Methyl Carbons ( $-\text{N}(\text{CH}_3)_2$ ): The two equivalent methyl carbons attached to the nitrogen are deshielded by the nitrogen and appear in the 30-60 ppm range, a characteristic region for carbons attached to a nitrogen atom.<sup>[7]</sup>
- Isopropyl Methine Carbon ( $-\text{CH}(\text{CH}_3)_2$ ): The tertiary carbon of the isopropyl group is also directly attached to the nitrogen, leading to significant deshielding and placing it furthest downfield.

## Data Summary: $^{13}\text{C}$ NMR

Signal Assignment	Chemical Shift ( $\delta$ , ppm) (Typical)
$-\text{CH}(\text{CH}_3)_2$	~20
$-\text{N}(\text{CH}_3)_2$	~42
$-\text{CH}(\text{CH}_3)_2$	~58

## Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying functional groups. For **N,N-Dimethylisopropylamine**, the most telling feature is what is absent from the spectrum.

## Experimental Protocol: IR

- Sample Preparation: As **N,N-Dimethylisopropylamine** is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.
- Data Acquisition: Place the salt plates in the spectrometer's sample holder.
- Instrument Parameters:
  - Scan Range:  $4000\text{ cm}^{-1}$  to  $600\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
  - Background: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum.

## Spectral Interpretation and Discussion

- Absence of N-H Stretch: As a tertiary amine, **N,N-Dimethylisopropylamine** has no N-H bonds. Therefore, its IR spectrum will conspicuously lack the characteristic N-H stretching absorption bands typically seen for primary (two bands) and secondary (one band) amines in

the 3300-3500  $\text{cm}^{-1}$  region.[6][7][8][9] This absence is a primary diagnostic tool for identifying a tertiary amine.

- C-H Stretching: Strong, sharp peaks will be observed just below 3000  $\text{cm}^{-1}$  (typically 2950-2850  $\text{cm}^{-1}$ ), corresponding to the stretching vibrations of the  $\text{sp}^3$  C-H bonds in the methyl and methine groups.
- C-H Bending: Bending vibrations for the methyl and isopropyl groups will appear in the 1470-1365  $\text{cm}^{-1}$  region.
- C-N Stretching: The C-N stretching vibration for aliphatic amines is expected in the 1250-1020  $\text{cm}^{-1}$  range.[9] However, this peak is often of weak to medium intensity and can be difficult to assign definitively as it falls within the crowded fingerprint region of the spectrum.  
[8]

## Data Summary: IR

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity	Comments
3500-3300	N-H Stretch	Absent	Key diagnostic feature for a tertiary amine.[6][8][9]
2960-2850	C-H Stretch ( $\text{sp}^3$ )	Strong	Aliphatic C-H bonds from methyl and isopropyl groups.
1470-1365	C-H Bend	Medium	Asymmetric and symmetric deformations of $\text{CH}_3$ and CH groups.
1250-1020	C-N Stretch	Weak-Medium	Characteristic of aliphatic amines, but may be obscured.[9]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

## Experimental Protocol: MS

- **Sample Introduction:** For a volatile liquid like **N,N-Dimethylisopropylamine**, a direct injection via a gas chromatography (GC-MS) system is ideal. This ensures sample purity and controlled introduction into the ion source.
- **Ionization Method:** Electron Ionization (EI) at a standard energy of 70 eV is typically used.
- **Mass Analyzer:** A quadrupole or ion trap analyzer is commonly employed to separate the ions based on their mass-to-charge ratio ( $m/z$ ).

## Spectral Interpretation and Discussion

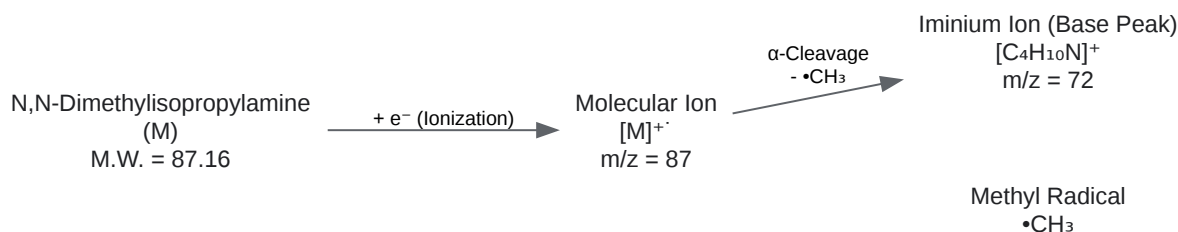
- **Molecular Ion ( $M^+$ ):** The molecular formula is  $C_5H_{13}N$ , giving a molecular weight of approximately 87.16 g/mol. [1][10] The mass spectrum will show a molecular ion peak at  $m/z = 87$ . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our observation. [2][6]
- **Fragmentation - Alpha ( $\alpha$ ) Cleavage:** The most characteristic fragmentation pathway for amines is  $\alpha$ -cleavage, where the bond between a carbon atom adjacent to the nitrogen (the  $\alpha$ -carbon) and an attached group is broken. [2][6] This process results in the formation of a stable, resonance-stabilized iminium cation.
- **Base Peak ( $m/z$  72):** For **N,N-Dimethylisopropylamine**, the most favorable  $\alpha$ -cleavage involves the loss of a methyl radical ( $\bullet CH_3$ , mass 15) from the isopropyl group. This cleavage yields a highly stable iminium ion with  $m/z = 72$  ( $87 - 15$ ). This fragment is typically the most abundant ion, making it the base peak in the spectrum. [1][11]
- **Other Fragments:** Another significant fragment is observed at  $m/z$  44, which can be attributed to the cleavage of the isopropyl group, forming the  $[CH_2=N(CH_3)_2]^+$  ion.

## Data Summary: MS

m/z	Proposed Fragment Ion	Comments
87	$[\text{C}_5\text{H}_{13}\text{N}]^{+\cdot}$	Molecular Ion ( $\text{M}^+$ )
72	$[\text{C}_4\text{H}_{10}\text{N}]^+$	Base Peak. Formed by $\alpha$ -cleavage (loss of $\cdot\text{CH}_3$ from isopropyl).
56	$[\text{C}_3\text{H}_6\text{N}]^+$	Further fragmentation.
44	$[\text{C}_2\text{H}_6\text{N}]^+$	Cleavage of the isopropyl group.
42	$[\text{C}_2\text{H}_4\text{N}]^+$	Further fragmentation.

## Visualization: Fragmentation Pathway

The dominant fragmentation of **N,N-Dimethylisopropylamine** via  $\alpha$ -cleavage is illustrated below.



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Caption: Alpha-cleavage fragmentation of **N,N-Dimethylisopropylamine**.

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